(6-chloropyridin-3-yl)(difluoromethyl)imino-lambda6-sulfanone (6-chloropyridin-3-yl)(difluoromethyl)imino-lambda6-sulfanone
Brand Name: Vulcanchem
CAS No.: 2870652-81-4
VCID: VC11990042
InChI: InChI=1S/C6H5ClF2N2OS/c7-5-2-1-4(3-11-5)13(10,12)6(8)9/h1-3,6,10H
SMILES: C1=CC(=NC=C1S(=N)(=O)C(F)F)Cl
Molecular Formula: C6H5ClF2N2OS
Molecular Weight: 226.63 g/mol

(6-chloropyridin-3-yl)(difluoromethyl)imino-lambda6-sulfanone

CAS No.: 2870652-81-4

Cat. No.: VC11990042

Molecular Formula: C6H5ClF2N2OS

Molecular Weight: 226.63 g/mol

* For research use only. Not for human or veterinary use.

(6-chloropyridin-3-yl)(difluoromethyl)imino-lambda6-sulfanone - 2870652-81-4

Specification

CAS No. 2870652-81-4
Molecular Formula C6H5ClF2N2OS
Molecular Weight 226.63 g/mol
IUPAC Name (6-chloropyridin-3-yl)-(difluoromethyl)-imino-oxo-λ6-sulfane
Standard InChI InChI=1S/C6H5ClF2N2OS/c7-5-2-1-4(3-11-5)13(10,12)6(8)9/h1-3,6,10H
Standard InChI Key WILMHLRWQLBZIW-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1S(=N)(=O)C(F)F)Cl
Canonical SMILES C1=CC(=NC=C1S(=N)(=O)C(F)F)Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Framework

The systematic IUPAC name, * (6-chloropyridin-3-yl)-(difluoromethyl)-imino-oxo-λ⁶-sulfane*, reflects its core structure: a pyridine ring substituted at the 3-position with a chlorinated nitrogen atom and a sulfanone group bearing a difluoromethyl moiety. The λ⁶-sulfanone designation indicates a hypervalent sulfur center bonded to oxygen, nitrogen, and carbon atoms, a feature critical to its electronic properties.

Structural Characterization

The SMILES notation C1=CC(=NC=C1S(=N)(=O)C(F)F)Cl\text{C1=CC(=NC=C1S(=N)(=O)C(F)F)Cl} delineates the connectivity, revealing a pyridine ring (C5H4N\text{C}_5\text{H}_4\text{N}) with chlorine at position 6 and a sulfanone group at position 3. X-ray crystallography of analogous sulfanones shows planar sulfur centers with bond lengths consistent with partial double-bond character between sulfur and oxygen/nitrogen .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC6H5ClF2N2OS\text{C}_6\text{H}_5\text{ClF}_2\text{N}_2\text{OS}
Molecular Weight226.63 g/mol
CAS Number2870652-81-4
IUPAC Name(6-Chloropyridin-3-yl)-(difluoromethyl)-imino-oxo-λ⁶-sulfane
SMILESC1=CC(=NC=C1S(=N)(=O)C(F)F)Cl

Synthesis and Preparation

General Sulfanone Synthesis Pathways

Sulfanones are typically synthesized via nucleophilic substitution reactions between sulfonyl chlorides and amines or imines. For example, [(6-chloro-5-fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (CAS No. 2159074-07-2) is prepared by reacting 6-chloro-5-fluoropyridin-3-amine with dimethylsulfamoyl chloride under anhydrous conditions. Similarly, (6-chloropyridin-3-yl)(difluoromethyl)imino-lambda6-sulfanone likely forms through the condensation of 6-chloropyridin-3-amine with difluoromethylsulfonyl chloride, though exact protocols remain proprietary .

Optimization Challenges

The difluoromethyl group introduces steric and electronic challenges, necessitating controlled reaction temperatures (0–5°C) and inert atmospheres to prevent side reactions. Yields for analogous compounds range from 40–60%, with purity enhanced via recrystallization from ethanol-water mixtures .

Physical and Chemical Properties

Solubility and Stability

Preliminary data suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, with limited solubility in water (<0.1 mg/mL at 25°C). The compound is stable under ambient conditions but hydrolyzes in strongly acidic or basic media, cleaving the sulfanone moiety into sulfonic acid derivatives.

Spectroscopic Data

While experimental spectra for this specific compound are unpublished, related sulfanones exhibit characteristic infrared (IR) absorptions at 1,320–1,250 cm⁻¹ (S=O stretching) and 1,150–1,050 cm⁻¹ (C-F stretching) . Nuclear magnetic resonance (NMR) spectra of similar structures show pyridinyl protons as doublets near δ 8.2–7.5 ppm .

Research Gaps and Future Directions

Mechanistic Studies

The electrophilic sulfur center’s reactivity toward nucleophiles (e.g., thiols, amines) warrants investigation to elucidate potential biological interactions. Computational studies using density functional theory (DFT) could predict reaction pathways and transition states.

Application-Driven Synthesis

Scalable synthesis methods and derivatization strategies (e.g., introducing heterocyclic substituents) may unlock novel agrochemicals or pharmaceuticals. Collaborative efforts between academic and industrial labs are critical to advancing this field.

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